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Compound of Interest

Compound Name: 3-Cyanobenzoyl chloride

Cat. No.: B031201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Cyanobenzoyl chloride (C₈H₄ClNO, CAS: 1711-11-1), a key intermediate in the synthesis of

various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview
3-Cyanobenzoyl chloride is an aromatic acyl chloride containing a nitrile group at the meta

position. Its structure gives rise to characteristic spectroscopic signatures that are invaluable for

its identification and characterization in complex reaction mixtures.

Molecular Formula: C₈H₄ClNO Molecular Weight: 165.58 g/mol

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 3-
Cyanobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Cyanobenzoyl chloride, spectra are typically recorded in deuterated
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chloroform (CDCl₃).

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.3 - 8.1 Multiplet 2H
Aromatic H (ortho to -

COCl and -CN)

~7.9 - 7.7 Multiplet 2H
Aromatic H (meta to -

COCl and -CN)

Note: Precise, experimentally verified ¹H NMR data with coupling constants for 3-
Cyanobenzoyl chloride is not readily available in the public domain. The predicted values are

based on the analysis of similar aromatic compounds.

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm Carbon Type Assignment

~168 Carbonyl C=O (acyl chloride)

~138 - 128 Aromatic Aromatic carbons

~117 Nitrile C≡N

~114 Aromatic
Aromatic carbon attached to -

CN

Note: While ¹³C NMR spectra for 3-Cyanobenzoyl chloride have been recorded, a detailed,

publicly accessible peak list is not available. The predicted chemical shift ranges are based on

established correlations for substituted benzene derivatives. The spectrum was reported to be

run in CDCl₃.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 3-Cyanobenzoyl chloride is typically obtained from a melt.
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Table 3: IR Absorption Data (Predicted from Functional Groups)

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3100 - 3000 Medium Aromatic C-H Stretch

~2230 Strong C≡N Stretch (Nitrile)

~1775 Strong C=O Stretch (Acyl Chloride)

~1600, ~1480 Medium-Weak Aromatic C=C Stretch

~880 - 780 Strong C-Cl Stretch

Note: While it is known that an FTIR spectrum of a melt of 3-Cyanobenzoyl chloride has been

recorded, a detailed peak list is not publicly available.[2][3] The predicted absorption bands are

based on the characteristic frequencies of its functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method for the analysis of such

compounds.

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

165/167 Low
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl)

130 100% (Base Peak) [M-Cl]⁺

102 High [M-Cl-CO]⁺

75 Medium [C₆H₃]⁺

Data sourced from PubChem.[2]
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of 3-Cyanobenzoyl chloride for ¹H NMR, or 50-100 mg for

¹³C NMR.

Dissolve the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

within a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Parameters (General):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Solvent: CDCl₃.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-2048 or more, depending on sample concentration and desired

signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Melt Method):

Place a small amount of solid 3-Cyanobenzoyl chloride onto a clean, dry IR-transparent

window (e.g., KBr or NaCl).

Gently heat the window on a hot plate until the solid melts and forms a thin, uniform film.

Place a second IR-transparent window on top of the molten sample and press gently to

create a thin capillary film.

Allow the sample to cool and solidify between the plates.

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared Spectrometer.

Mode: Transmission.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty IR windows should be recorded

prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of solid 3-Cyanobenzoyl chloride is introduced into the mass spectrometer,

typically via a direct insertion probe.

The sample is heated to induce volatilization into the ion source.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

Instrument Parameters:

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Ionization Mode: Electron Ionization (EI).

Mass Range: Typically scanned from m/z 40 to 400.

Detector: Electron multiplier or similar detector.

Vacuum: The entire system is maintained under high vacuum (e.g., 10⁻⁶ to 10⁻⁷ torr).

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 3-Cyanobenzoyl chloride.
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Spectroscopic Analysis Workflow for 3-Cyanobenzoyl Chloride
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Caption: Workflow for the spectroscopic characterization of 3-Cyanobenzoyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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